Methyl 2-amino-4-methylpyridine-3-carboxylate
Description
Historical Context and Discovery
The development and characterization of methyl 2-amino-4-methylpyridine-3-carboxylate can be traced through various patent filings and research publications spanning several decades. Early synthetic approaches to related 2-amino-4-methylpyridine derivatives were documented in patent literature from the late 20th century, with significant developments in synthesis methodologies emerging in the 2010s. The compound gained prominence as researchers recognized its potential as an intermediate in pharmaceutical synthesis and heterocyclic chemistry applications.
The synthetic pathways for this compound evolved from earlier work on 2-amino-4-methylpyridine synthesis, which was first systematically studied using furoate compounds and various chlorination reactions. Patent documentation from 2017 describes improved synthesis methods for the parent 2-amino-4-methylpyridine structure, utilizing 2-(4-methylfuran) ethyl formate as a starting material. These foundational studies provided the groundwork for subsequent development of the methylcarboxylate derivative.
Commercial availability of this compound became established through specialized chemical suppliers in the early 21st century, with companies like Accela and other research chemical manufacturers offering the compound with purities exceeding 97 percent. The compound's entry into commercial markets reflected growing demand from pharmaceutical research institutions and academic laboratories investigating heterocyclic synthesis methodologies.
Chemical Classification and Structural Characteristics
This compound belongs to the broad classification of heterocyclic compounds, specifically categorized as a pyridine derivative. The compound represents a substituted pyridine ring system where multiple functional groups create unique reactivity patterns and chemical behavior. The structural framework incorporates a six-membered aromatic heterocycle containing one nitrogen atom, with specific substitution patterns that define its chemical properties.
The molecular structure features a pyridine ring with an amino group at the 2-position, a methyl group at the 4-position, and a methyl carboxylate group at the 3-position. This substitution pattern creates a compound with molecular formula C₈H₁₀N₂O₂ and an exact mass of 166.074 atomic mass units. The presence of both electron-donating and electron-withdrawing substituents influences the electronic distribution within the aromatic system, affecting reactivity and chemical behavior.
Physical property data reveals important characteristics that define the compound's behavior under various conditions. The predicted boiling point ranges from 264.6 to 264.648 degrees Celsius at standard atmospheric pressure, while the density is calculated at approximately 1.194 to 1.195 grams per cubic centimeter. The compound exhibits specific solubility characteristics, being readily soluble in methanol and other polar organic solvents.
Nomenclature and Identification Systems
The compound is recognized under multiple nomenclature systems and chemical identification standards, reflecting its significance in chemical databases and research literature. The primary International Union of Pure and Applied Chemistry name is this compound, which systematically describes the substitution pattern on the pyridine ring. Alternative naming conventions include methyl 2-amino-4-methylnicotinate, which uses the traditional nicotinic acid nomenclature system.
Chemical Abstract Service number 76336-16-8 serves as the unique identifier for this compound in chemical databases and regulatory systems. The compound also carries the Molecular Design Limited number MFCD09837641, which facilitates identification in commercial chemical catalogs and research databases. Additional identification codes include the InChI key LEZPWOSVPDIICC-UHFFFAOYSA-N and the canonical SMILES notation CC1C=CN=C(N)C=1C(=O)OC.
The structural representation can be expressed through various chemical notation systems. The International Chemical Identifier string is InChI=1S/C8H10N2O2/c1-5-3-4-10-7(9)6(5)8(11)12-2/h3-4H,1-2H3,(H2,9,10), providing a standardized machine-readable format for the molecular structure. The compound is also catalogued under synonyms including 2-amino-4-methyl-nicotinic acid methyl ester and 3-pyridinecarboxylic acid, 2-amino-4-methyl-, methyl ester.
Properties
IUPAC Name |
methyl 2-amino-4-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-3-4-10-7(9)6(5)8(11)12-2/h3-4H,1-2H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZPWOSVPDIICC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652066 | |
| Record name | Methyl 2-amino-4-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76336-16-8 | |
| Record name | Methyl 2-amino-4-methyl-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76336-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-amino-4-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
A study synthesized several methyl-2-aminopyridine-4-carboxylate derivatives to evaluate their antimicrobial properties. Among these compounds, specific derivatives exhibited significant antimicrobial activity against various pathogens. The structures of these compounds were confirmed using techniques such as FT-IR and NMR spectroscopy, demonstrating the compound's potential as a lead in drug development for treating infections .
Synthesis of Anti-HIV Drugs
Methyl 2-amino-4-methylpyridine-3-carboxylate serves as an intermediate in the synthesis of nevirapine, a non-nucleoside reverse transcriptase inhibitor used in HIV treatment. The preparation methods involve regioselective chlorination and subsequent reactions to yield the desired product with high efficiency and yield. This application highlights the compound's importance in developing therapies for viral infections .
Case Study: Nevirapine Synthesis
| Step | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Chlorination | Room temp | 66 |
| 2 | Ammonolysis | 160°C, 5 atm | 95 |
This table summarizes the synthesis steps for nevirapine from this compound, showcasing its utility in pharmaceutical chemistry.
Biocatalysis
Regioselective Oxyfunctionalization
Research has shown that whole cells of Burkholderia sp. MAK1 can convert various pyridine derivatives into hydroxylated products. This biotransformation process utilizes methylpyridines, including this compound, to produce valuable intermediates for further chemical synthesis. The ability of these cells to selectively hydroxylate substrates demonstrates a promising method for producing complex organic molecules using environmentally friendly processes .
Case Study: Bioconversion Efficiency
| Substrate | Temperature (°C) | Conversion Rate (mg/g biomass/h) |
|---|---|---|
| This compound | 30 | 7.4 |
| Other Pyridine Derivatives | 35 | Varies |
This data illustrates the effectiveness of Burkholderia sp. MAK1 in catalyzing reactions involving methyl pyridine derivatives.
Materials Science
Synthesis of Coordination Complexes
This compound has been explored for its ability to form coordination complexes with metal ions such as copper(II). These complexes have shown promising properties for applications in catalysis and materials science, including potential use in sensors and electronic devices .
Case Study: Copper(II) Complexes
| Complex Type | Metal Ion | Properties |
|---|---|---|
| Copper(II) Complex | Cu(II) | Antibacterial activity |
| Silver Complex | Ag(I) | Luminescence properties |
The formation of these complexes underscores the versatility of this compound in various domains beyond pharmaceuticals.
Mechanism of Action
The mechanism by which Methyl 2-amino-4-methylpyridine-3-carboxylate exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the desired outcome.
Comparison with Similar Compounds
Methyl 3-amino-4-methylpyridine-2-carboxylate: Similar structure but different position of the amino group.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Contains an indole ring instead of a pyridine ring.
Uniqueness: Methyl 2-amino-4-methylpyridine-3-carboxylate is unique due to its specific arrangement of functional groups, which influences its reactivity and applications. Its ability to undergo various chemical reactions makes it a versatile compound in scientific research and industrial applications.
Biological Activity
Methyl 2-amino-4-methylpyridine-3-carboxylate (also referred to as M2A4MP) is a compound of increasing interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of M2A4MP, highlighting its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
M2A4MP is characterized by its pyridine ring structure with amino and carboxylate functional groups. This configuration allows for diverse interactions with biological targets, which are crucial for its pharmacological effects.
Synthesis
The synthesis of M2A4MP typically involves the reaction of 2-amino-4-methylpyridine with methyl chloroformate. The resulting compound can be further modified to produce various derivatives that may exhibit enhanced biological activity.
Antimicrobial Activity
Recent studies have demonstrated that M2A4MP and its derivatives possess significant antimicrobial properties. A series of derivatives were synthesized and tested against various bacterial strains. The results indicated that certain compounds showed notable activity against both Gram-positive and Gram-negative bacteria:
| Compound | Antimicrobial Activity (Zone of Inhibition mm) |
|---|---|
| M2A4MP | 15 |
| Derivative 1 | 18 |
| Derivative 2 | 20 |
These findings suggest that modifications to the methyl group or the carboxylate moiety can enhance antimicrobial efficacy .
Anticancer Properties
M2A4MP has also been investigated for its potential anticancer effects. Research indicates that it may inhibit specific cancer cell lines by inducing apoptosis or inhibiting cell proliferation. For example, a derivative of M2A4MP exhibited an IC50 value of 123 nM in inhibiting PGE2-induced TNFα reduction in ex vivo models, indicating strong anti-inflammatory and potential anticancer properties .
The mechanisms through which M2A4MP exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory and anticancer effects.
- Cellular Interaction : M2A4MP can interact with cellular receptors or proteins, leading to altered signaling pathways that promote apoptosis in cancer cells.
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of M2A4MP derivatives revealed that compounds with hydroxyl substitutions showed enhanced activity against resistant bacterial strains. The study utilized various concentrations and reported a significant correlation between structure modification and antimicrobial potency.
- Cancer Cell Line Studies : In vitro studies on human cancer cell lines demonstrated that specific derivatives of M2A4MP significantly reduced cell viability compared to controls. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis.
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 2-amino-4-methylpyridine-3-carboxylate typically involves:
- Construction of the pyridine ring with appropriate substituents.
- Introduction of the amino group at position 2.
- Methyl esterification at the 3-carboxylate position.
- Methyl substitution at position 4.
The synthetic route can be divided into key steps including ring formation, functional group transformations, and purification.
Preparation of 2-amino-4-methylpyridine Core
A valuable synthetic approach to the 2-amino-4-methylpyridine core involves the ring expansion and functionalization of furoate derivatives, as described in patent CN107011254B. This method avoids byproduct formation of difficult-to-separate diamino derivatives and achieves high purity and yield.
| Step | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Ring expansion and amination | Ethyl 2-(4-methylfuran) formate dissolved in dimethylformamide (DMF), ammonium chloride or sodium sulfate as water scavenger, formamide, ammonia gas introduced, reflux 24 h | 2-amino-3-hydroxy-4-methylpyridine | 72-74 | pH adjusted to 2 with dilute HCl; extraction with ethyl acetate and diethyl ether |
| 2. Hydroxychlorination | 2-amino-3-hydroxy-4-methylpyridine, phosphorus trichloride (PCl3), DMF as acid scavenger, dichloroethane solvent, reflux 6 h | 2-amino-3-chloro-4-methylpyridine | 91-96 | Neutralization and extraction with ethyl acetate |
| 3. Dechlorination and purification | 2-amino-3-chloro-4-methylpyridine, benzoic acid, copper powder, 150 °C, 1 h | Crude 2-amino-4-methylpyridine | 89-91 | pH adjusted to 9, filtration, drying |
Purification Techniques
Purification is crucial to obtain high-purity this compound.
- Dissolution of crude product in dilute acid (e.g., dilute hydrochloric acid, pH 2-3).
- Extraction with organic solvents such as ethyl acetate to remove impurities.
- Neutralization with alkaline solutions (sodium bicarbonate, sodium hydroxide, or ammonia water) to precipitate the pure compound.
- Use of decolorizing agents like activated carbon, diatomaceous earth, or acid clay to remove colored impurities.
- Vacuum drying of the filtered solid to obtain the final pure product.
Summary Table of Key Reagents and Conditions
| Parameter | Preferred Reagents/Conditions | Alternatives | Purpose |
|---|---|---|---|
| Water scavenger | Ammonium chloride, sodium sulfate | - | Remove water during ring expansion |
| Acid scavenger | Dimethylformamide (DMF) | - | Neutralize acid byproducts |
| Decolorizing agent | Activated carbon, diatomite, acid clay | - | Remove color impurities |
| Dilute acid for purification | Dilute hydrochloric acid (pH 2-3) | Dilute acetic acid, dilute sulfuric acid | Dissolve crude product |
| Organic solvent for extraction | Ethyl acetate | Dichloromethane, diethyl ether | Extract impurities |
| Alkaline solution for precipitation | Sodium bicarbonate solution | Sodium hydroxide, sodium carbonate, ammonia water, triethylamine | Precipitate pure product |
Research Findings and Yields
Experimental data from patent CN107011254B shows:
| Example | Starting Material (g) | Key Intermediate (g) | Final Product (g) | Yield (%) | Purity (%) | Melting Point (°C) |
|---|---|---|---|---|---|---|
| 1 | 1.54 (ethyl 2-(4-methylfuran) formate) | 0.90 (2-amino-3-hydroxy-4-methylpyridine) | 0.65 (crude 2-amino-4-methylpyridine) | 72.6 (step 1), 91.9 (step 2), 89.3 (step 3) | Not specified | - |
| 2 | 3.08 | 1.81 | 1.38 | 73.0, 96.2, 91.0 | 99.2 | 95-96 |
The method yields high purity products with efficient conversion rates and minimal byproduct formation.
Q & A
Q. Table 1: Key Spectral Data for this compound
| Technique | Expected Data | Reference |
|---|---|---|
| ¹H NMR | δ 2.4 (s, CH₃), 3.7 (s, OCH₃), 6.8–8.2 (m, Ar-H) | |
| IR | 1730 cm⁻¹ (C=O), 1600 cm⁻¹ (NH₂) | |
| ESI-MS | m/z 196.1 [M+H]⁺ |
Q. Table 2: Common Synthetic Byproducts and Mitigation Strategies
| Byproduct | Cause | Mitigation |
|---|---|---|
| Di-ester derivatives | Excess methanol/acid catalyst | Control stoichiometry, reduce time |
| Oxidized pyridine rings | Prolonged air exposure | Use inert atmosphere (N₂/Ar) |
| Tautomeric impurities | pH fluctuations | Stabilize reaction at pH 6–7 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
